8-Chloro-3-iodoquinoline
Overview
Description
8-Chloro-3-iodoquinoline is a heterocyclic aromatic organic compound characterized by the presence of chlorine and iodine atoms on a quinoline ring. Quinoline itself is a versatile scaffold in medicinal chemistry, often serving as a core structure for various pharmaceuticals and agrochemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
Quinoline compounds, such as clioquinol , are known to have antifungal properties, suggesting that 8-Chloro-3-iodoquinoline may also target fungal cells.
Mode of Action
The exact mode of action of this compound is currently unknown . .
Biochemical Pathways
Research on similar quinoline compounds suggests that they may interfere with the synthesis of dna, rna, and proteins in target cells .
Pharmacokinetics
It is known that quinoline compounds are generally well-absorbed and can cross the blood-brain barrier . They are also known to be metabolized in the liver and excreted in the urine .
Result of Action
Based on the properties of similar quinoline compounds, it can be inferred that this compound may cause cell death in target organisms by disrupting critical biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-iodoquinoline typically involves the chlorination and iodination of quinoline or its derivatives. One common method is the direct halogenation of quinoline using chlorine and iodine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of chlorine and iodine atoms at the desired positions on the quinoline ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-iodoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound for specific applications or to synthesize related derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
8-Chloro-3-iodoquinoline has found applications in several scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological processes and interactions. In medicine, it has potential as a lead compound for the development of new drugs, particularly in the treatment of infections and inflammatory conditions. In industry, it can be utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
8-Chloro-3-iodoquinoline is similar to other halogenated quinolines, such as 5-Chloro-7-iodo-8-quinolinol (Clioquinol). it is unique in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Other similar compounds include various chloro- and iodo-substituted quinolines, each with their own distinct properties and applications.
Properties
IUPAC Name |
8-chloro-3-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLABEFPWOLGBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701409 | |
Record name | 8-Chloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847727-21-3 | |
Record name | 8-Chloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-3-iodoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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